Oxirane, ((1-naphthalenyloxy)methyl)-, (S)-

Chiral resolution Epoxide hydrolase Enantiomeric excess

(S)-Oxirane, ((1-naphthalenyloxy)methyl)- (CAS 61249-00-1), also known as (S)-α-naphthyl glycidyl ether ((S)-NGE), is a chiral epoxide intermediate with the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.23 g/mol. This compound contains a single stereocenter at the oxirane C2 position in the (S)-configuration and serves as the essential chiral building block for synthesizing (S)-propranolol and other enantiopure β-adrenergic receptor blocking drugs.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
CAS No. 61249-00-1
Cat. No. B135512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxirane, ((1-naphthalenyloxy)methyl)-, (S)-
CAS61249-00-1
Synonyms(2S)-2-[(1-Naphthalenyloxy)methyl]oxirane;  (S)-1-(1-Naphthyloxy)-2,3-epoxypropane;  S-Glycidyl 1-Naphthyl Ether;  (S)-(+)-3-(1’-Naphthyloxy)-1,2-epoxypropane; 
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C13H12O2/c1-2-6-12-10(4-1)5-3-7-13(12)15-9-11-8-14-11/h1-7,11H,8-9H2/t11-/m0/s1
InChIKeyQYYCPWLLBSSFBW-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (S)-Propranolol Epoxide (CAS 61249-00-1): Chiral Precursor Identity and Procurement Considerations


(S)-Oxirane, ((1-naphthalenyloxy)methyl)- (CAS 61249-00-1), also known as (S)-α-naphthyl glycidyl ether ((S)-NGE), is a chiral epoxide intermediate with the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.23 g/mol . This compound contains a single stereocenter at the oxirane C2 position in the (S)-configuration and serves as the essential chiral building block for synthesizing (S)-propranolol and other enantiopure β-adrenergic receptor blocking drugs [1]. It is commercially supplied as a research-use-only chemical and is not intended for direct therapeutic administration.

Why Generic (R)-Enantiomer or Racemic Epoxide Substitution Fails for (S)-Propranolol Synthesis


Substituting (S)-NGE with its (R)-enantiomer (CAS 56715-28-7) or racemic α-naphthyl glycidyl ether (CAS 2461-42-9) fundamentally alters downstream synthetic outcomes. The stereochemistry at the epoxide C2 position is fully retained during ring-opening with isopropylamine to produce the corresponding propranolol enantiomer. Since (S)-propranolol exhibits approximately 100-fold higher β-adrenergic receptor blocking potency than (R)-propranolol [1], use of the incorrect epoxide enantiomer yields a final drug substance with negligible pharmacological activity. While racemic starting material could theoretically undergo chiral resolution, this introduces additional purification steps, reduces overall yield, and complicates quality control relative to direct procurement of enantiopure (S)-NGE.

Quantitative Differentiation Evidence for (S)-NGE (CAS 61249-00-1) Procurement Decisions


Stereochemical Purity: (S)-NGE Achieves >99% ee via Engineered Epoxide Hydrolase Resolution

Enzymatic resolution of racemic NGE using an engineered Bacillus megaterium epoxide hydrolase variant (BmEHF128T) yields (S)-NGE with >99% enantiomeric excess [1]. The same biocatalytic system simultaneously produces (R)-diol in >99% ee, demonstrating complete stereochemical partitioning between product streams. Alternative chemical kinetic resolution methods using Zn(NO₃)₂/(+)-tartaric acid also achieve enantiomerically pure (S)-NGE but lack the comparable reported ee quantification for the R-product stream [2].

Chiral resolution Epoxide hydrolase Enantiomeric excess

Enzymatic Activity Enhancement: Engineered Epoxide Hydrolase Exhibits 42-Fold Higher Activity for (S)-NGE Production vs. Wild-Type

Wild-type Bacillus megaterium epoxide hydrolase (BmEH) shows limited activity toward bulky α-naphthyl glycidyl ether substrates. Structure-guided mutagenesis targeting the product-release tunnel produced the M145A mutant, which demonstrated 25-fold higher activity than wild-type enzyme toward racemic NGE [1]. The F128A mutant exhibited 42-fold activity enhancement, enabling practical preparative-scale resolution. These engineered variants are specific to the epoxide hydrolase enzyme system and are not applicable to chemical catalysts such as chiral Co(III)-salen complexes used in aminolytic kinetic resolution [2].

Biocatalysis Enzyme engineering Substrate specificity

β-Adrenergic Receptor Antagonist Potency: (S)-Propranolol Derived from (S)-NGE is ~100-Fold More Potent than (R)-Propranolol

The stereochemistry of the epoxide precursor directly dictates the stereochemistry and thus the pharmacological activity of the final propranolol product. Literature consistently establishes that (S)-propranolol exhibits approximately 100-fold greater β-adrenergic receptor blocking potency than (R)-propranolol [1][2]. This differential is not a property of the epoxide intermediate itself but a class-level consequence of the β-blocker pharmacophore, wherein the (S)-configuration at the β-hydroxyl-bearing carbon is essential for receptor binding. (R)-NGE (CAS 56715-28-7) yields (R)-propranolol, which demonstrates only ~1% of the β-blocking activity of the (S)-enantiomer.

β-blocker Enantioselectivity Pharmacology

Computational ADMET Prediction: (S)-NGE Shows High Probability of CYP1A2 and CYP2D6 Inhibition

Computational ADMET profiling of (S)-NGE predicts a high probability of cytochrome P450 inhibition, with CYP1A2 inhibitor probability of 0.958 and CYP2D6 inhibitor probability of 0.901 [1]. In contrast, CYP2C9 (0.014) and CYP3A4 (0.055) inhibition probabilities are markedly lower. These predicted values derive from in silico models and represent probabilities (0–1 scale), not experimentally measured IC₅₀ values. No directly comparable in silico data for (R)-NGE or racemic NGE was identified in the search.

ADMET CYP inhibition In silico prediction

Procurement-Driven Application Scenarios for (S)-NGE (CAS 61249-00-1)


Scenario 1: Asymmetric Synthesis of Enantiopure (S)-Propranolol API

Procure (S)-NGE (>99% ee) as the chiral epoxide intermediate for ring-opening with isopropylamine to produce (S)-propranolol. The high enantiomeric excess of the starting epoxide ensures that the final β-blocker API meets stereochemical purity specifications without additional chiral resolution steps [1]. This route is supported by both chemoenzymatic resolution protocols (BmEHF128T-catalyzed, 100 g/L substrate loading) and chemical kinetic resolution methods [2][3].

Scenario 2: Biocatalytic Process Development and Enzyme Engineering Studies

Use (S)-NGE as a model bulky epoxide substrate for developing and benchmarking epoxide hydrolase variants. The well-characterized activity enhancement data for BmEH mutants (F128A: 42× wild-type; M145A: 25× wild-type) provide a quantitative reference framework for evaluating new engineered enzymes [1]. This scenario is relevant for academic and industrial biocatalysis groups optimizing enantioselective hydrolysis of pharmacologically relevant epoxides.

Scenario 3: Quality Control Reference Standard for Chiral Chromatography

Employ (S)-NGE as an authentic reference standard for developing and validating chiral HPLC or GC methods to monitor enantiomeric purity of NGE batches or to track stereochemical fidelity during propranolol synthesis. The known absolute (S)-configuration and availability of the (R)-enantiomer (CAS 56715-28-7) enable reliable method calibration and system suitability testing [1].

Scenario 4: Synthesis of (S)-Naftopidil and Related α₁-Blocker Intermediates

Utilize (S)-NGE as a versatile chiral epoxide building block for synthesizing enantiopure naftopidil, an α₁-adrenergic receptor antagonist. Aminolytic kinetic resolution protocols employing recyclable chiral Co(III)-salen complexes have demonstrated synthesis of (R)-naftopidil and (S)-propranolol from racemic NGE, confirming that (S)-NGE can serve as the stereodefined precursor for multiple chiral drug substances beyond propranolol [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxirane, ((1-naphthalenyloxy)methyl)-, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.